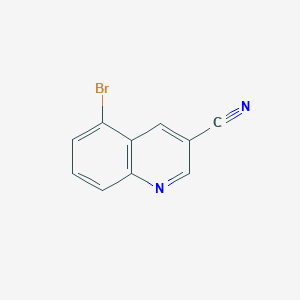

5-Bromoquinoline-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromoquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOIKNIQZCHACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C#N)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization Strategies for 5 Bromoquinoline 3 Carbonitrile

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of 5-Bromoquinoline-3-carbonitrile serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a wide array of substituted quinoline (B57606) derivatives. Palladium-catalyzed reactions, in particular, have been extensively utilized for the functionalization of this scaffold. rsc.org

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Alkenyl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides. nih.govresearchgate.net This reaction is particularly valuable for creating biaryl and vinyl-substituted aromatic systems, which are common motifs in pharmaceuticals and materials science. nih.govresearchgate.net In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl and alkenyl groups at the 5-position.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the bromoquinoline with a boronic acid or a boronic ester. nih.govnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrates being used. nih.govclockss.org For instance, the use of specialized ligands like cataCXium A has been shown to be effective in challenging cross-coupling reactions. nih.gov The reaction is tolerant of a wide range of functional groups, making it a robust method for the late-stage functionalization of complex molecules. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Phenylquinoline-3-carbonitrile |

| This compound | 2-Furylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(2-Furyl)quinoline-3-carbonitrile |

This table presents hypothetical examples based on established Suzuki-Miyaura coupling methodologies.

Sonogashira Coupling for Carbon-Carbon Triple Bond Formation

The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling provides a direct route to 5-alkynylquinoline derivatives. These compounds are valuable intermediates that can be further elaborated into more complex structures.

The reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it a widely used transformation in organic synthesis. wikipedia.org The resulting alkynylquinolines can participate in various subsequent reactions, such as cycloadditions and further cross-coupling reactions, expanding the synthetic utility of the this compound scaffold. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-(Phenylethynyl)quinoline-3-carbonitrile |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | 5-((Trimethylsilyl)ethynyl)quinoline-3-carbonitrile |

This table presents hypothetical examples based on established Sonogashira coupling methodologies. nih.govbenthamopen.com

Other Palladium-Catalyzed C-C and C-N Coupling Methodologies

Beyond the Suzuki-Miyaura and Sonogashira reactions, a variety of other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound. These include the Heck, Stille, and Negishi couplings for C-C bond formation, and the Buchwald-Hartwig amination for C-N bond formation. scielo.br

The Heck reaction allows for the coupling of the bromoquinoline with alkenes to form substituted quinolines with vinyl appendages. scielo.br The Stille coupling utilizes organotin reagents as the nucleophilic partner, offering a mild and versatile method for C-C bond formation. scielo.br The Negishi coupling , employing organozinc reagents, is known for its high reactivity and functional group tolerance. scielo.br

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. nih.govresearchgate.net This reaction enables the coupling of this compound with a wide range of amines, including primary and secondary amines, anilines, and heterocycles containing N-H bonds. This provides access to a diverse array of 5-aminoquinoline (B19350) derivatives, which are of significant interest in medicinal chemistry. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

While the quinoline ring is generally electron-deficient, the presence of the electron-withdrawing nitrile group can facilitate nucleophilic aromatic substitution (SNAr) reactions at the 5-position, particularly with strong nucleophiles. pressbooks.pub The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex. masterorganicchemistry.com The rate of this reaction is influenced by the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. pressbooks.pubmasterorganicchemistry.com

Mechanistic Studies of Radical-Nucleophilic Substitution (SRN1) Pathways

In addition to the classical SNAr mechanism, radical-nucleophilic substitution (SRN1) pathways can also be operative in the reactions of haloquinolines. The SRN1 mechanism involves a chain reaction initiated by the formation of a radical anion from the substrate. This radical anion then expels the halide ion to form an aryl radical, which subsequently reacts with the nucleophile. While specific studies on the SRN1 reactivity of this compound are not widely reported, the general principles of this mechanism suggest its potential viability under certain reaction conditions, particularly with photostimulation or the use of potent electron donors.

Transformations Involving the Nitrile Functionality

The nitrile group at the 3-position of this compound is a versatile functional group that can be converted into a variety of other functionalities. This allows for further diversification of the quinoline scaffold after initial modifications at the 5-position.

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromoquinoline-3-carboxylic acid.

Reduction: The nitrile can be reduced to a primary amine, (5-bromoquinolin-3-yl)methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

These transformations significantly enhance the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups at the 3-position.

Hydrolysis and Related Chemical Conversions

The nitrile group at the C-3 position of the quinoline ring is a key site for chemical modification, most notably through hydrolysis to yield amides and carboxylic acids. These transformations provide access to compounds with altered electronic and steric properties, which are valuable as building blocks in medicinal chemistry and materials science.

The hydrolysis of nitriles can be performed under either acidic or basic conditions. researchgate.net The reaction typically proceeds in two stages: initial hydration of the nitrile to form an amide intermediate, followed by further hydrolysis of the amide to the corresponding carboxylic acid. researchgate.netlibretexts.org

Under acidic conditions, such as heating with aqueous hydrochloric or sulfuric acid, the nitrile is first protonated, which increases its electrophilicity and facilitates the attack by water. The resulting intermediate undergoes tautomerization to form the amide. Continued heating in the acidic medium leads to the hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) salt. researchgate.netsioc-journal.cn

This compound → 5-Bromoquinoline-3-carboxamide → 5-Bromoquinoline-3-carboxylic acid

Conversely, alkaline hydrolysis involves heating the nitrile with an aqueous base like sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form the amide. Subsequent saponification of the amide under the basic conditions yields the salt of the carboxylic acid (e.g., sodium 5-bromoquinoline-3-carboxylate) and ammonia (B1221849) gas. researchgate.net Acidification of the reaction mixture in a separate workup step is then required to obtain the free carboxylic acid. researchgate.net

While direct hydrolysis is the most common conversion, related transformations offer alternative routes. For instance, the conversion of a carboxamide to a carboxylic acid can be achieved under mild conditions. A reported method for analogous bromo-substituted amides involves treatment with sodium nitrite (B80452) (NaNO₂) in trifluoroacetic acid (TFA) at low temperatures (ca. 0 °C), affording the corresponding carboxylic acid in excellent yield. mdpi.com This provides an efficient pathway from the intermediate amide to the final carboxylic acid product.

Table 1: Hydrolysis and Related Conversions of the Nitrile Group

| Reaction Type | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | This compound | H2O, H+ (e.g., HCl, H2SO4), Heat | 5-Bromoquinoline-3-carboxamide, then 5-Bromoquinoline-3-carboxylic Acid | researchgate.net, sioc-journal.cn |

| Base-Catalyzed Hydrolysis | This compound | 1. OH- (e.g., NaOH), H2O, Heat 2. H3O+ workup | Sodium 5-bromoquinoline-3-carboxylate, then 5-Bromoquinoline-3-carboxylic Acid | researchgate.net |

| Amide to Carboxylic Acid Conversion | 5-Bromoquinoline-3-carboxamide | NaNO2, TFA, 0 °C | 5-Bromoquinoline-3-carboxylic Acid | mdpi.com |

Further Functionalization of the Bromo-Substituent and Quinoline Core

The bromo-substituent at the C-5 position is a versatile handle for introducing molecular diversity through various cross-coupling reactions. These palladium-catalyzed reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. orgsyn.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This method is widely used to synthesize biaryl compounds and is tolerant of a wide range of functional groups. libretexts.org The reaction of this compound with various aryl or heteroaryl boronic acids would yield novel 5-aryl(or heteroaryl)quinoline-3-carbonitrile derivatives.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.org The reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org Applying this to this compound would allow for the introduction of various alkenyl side chains at the C-5 position, creating compounds like 5-styrylquinoline-3-carbonitriles.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing aryl amines. This compound can be coupled with a wide variety of primary or secondary amines, including cyclic and acyclic amines, to produce a library of 5-aminoquinoline derivatives. nih.govnih.gov Research on the selective amination of 6-bromo-2-chloroquinoline (B23617) demonstrates the utility of this reaction on the bromo-quinoline scaffold. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides than for chlorides or fluorides, SNAr reactions can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The nitrile group at C-3 and the quinoline nitrogen both withdraw electron density from the ring system, potentially making the bromo-substituent susceptible to displacement by strong nucleophiles under certain conditions.

Table 2: Key Cross-Coupling Reactions for Functionalization

| Reaction Name | Coupling Partner | Catalyst/Reagents | Bond Formed | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)2 or Ar-B(OR)2 | Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | C-C (Aryl-Aryl) | 5-Arylquinoline-3-carbonitriles | organic-chemistry.org, libretexts.org |

| Heck Reaction | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | C-C (Aryl-Alkenyl) | 5-Alkenylquinoline-3-carbonitriles | wikipedia.org, organic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (R2NH) | Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N (Aryl-Amine) | 5-Aminoquinoline-3-carbonitriles | wikipedia.org, organic-chemistry.org, nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., RO-, RS-) | Heat, suitable solvent | C-Nu | 5-Substituted-quinoline-3-carbonitriles | wikipedia.org, masterorganicchemistry.com |

Structural Characterization and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and how it arranges itself within a crystal lattice. Although a specific, publicly available crystal structure for 5-Bromoquinoline-3-carbonitrile is not documented, the expected outcomes of such an analysis can be inferred from studies on analogous bromo-substituted heterocyclic compounds. researchgate.net

A typical SCXRD analysis would provide key crystallographic data as illustrated in the table below.

Table 1: Representative Crystallographic Data Parameters for Analysis

| Parameter | Description | Representative Data Example |

|---|---|---|

| Formula | Molecular Formula | C₁₀H₅BrN₂ |

| Formula Weight | Molecular Weight ( g/mol ) | 233.07 |

| Crystal System | The symmetry of the unit cell. | Monoclinic / Orthorhombic |

| Space Group | The symmetry group of the crystal. | P2₁/c or P-1 |

| a, b, c (Å) | Unit cell dimensions. | N/A |

| α, β, γ (°) | Unit cell angles. | N/A |

| V (ų) | Volume of the unit cell. | N/A |

| Z | Number of molecules per unit cell. | N/A |

| Dcalc (g/cm³) | Calculated crystal density. | N/A |

An SCXRD study would reveal the planarity of the quinoline (B57606) ring system. The fused aromatic rings are expected to be largely planar. Key geometric parameters of interest would be the C-Br bond length, the C≡N bond length of the nitrile group, and the torsion angle describing the orientation of the nitrile group relative to the quinoline ring. This analysis confirms the molecule's intrinsic geometry, which is crucial for understanding its steric and electronic profile.

The solid-state architecture of this compound is dictated by a variety of non-covalent interactions. These forces determine the crystal's stability and physical properties. Analysis of related structures suggests that hydrogen bonds, π-stacking, and halogen-related interactions would be the dominant forces. researchgate.net

The electron-rich quinoline ring system makes it highly susceptible to π-π stacking interactions. In the crystal lattice, molecules would likely arrange in a parallel or offset fashion to maximize the overlap between their aromatic π-systems. These attractive, non-covalent interactions are a major driving force in the packing of aromatic molecules. The presence of both an electron-withdrawing nitrile group and a bromine atom can modulate the electron density of the aromatic system, influencing the geometry and strength of these stacking interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance to the nearest atom nucleus outside the surface is mapped onto it.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular contacts in a scatter plot. Each point on the plot represents a pair of distances from the surface to the nearest atoms inside and outside the surface. The plot provides a quantitative breakdown of the types of contacts present. For a molecule like this compound, the fingerprint plot would be expected to show distinct regions corresponding to:

H···H contacts: Typically the largest contribution, appearing as a large, diffuse region in the center of the plot.

C-H···N contacts: Seen as distinct "wings" on the plot, indicative of hydrogen bonding.

Br···H/Br···C/Br···N contacts: These would highlight the role of the bromine atom in directing the crystal packing, including potential halogen bonding.

π-π stacking contacts: Characterized by specific patterns in the fingerprint plot where atoms from parallel aromatic rings are in close contact.

This analysis provides a detailed picture of the hierarchy and significance of the various non-covalent forces at play.

Analysis of Crystal Packing and Intermolecular Interactions

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide complementary information to X-ray diffraction and are essential for confirming the structure, especially in a non-crystalline state. Commercial suppliers often confirm the identity of this compound using a combination of these techniques. bldpharm.com

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| FT-IR | C≡N stretch | Strong absorption band around 2220-2240 cm⁻¹ |

| C=N, C=C stretches | Multiple bands in the 1500-1650 cm⁻¹ region | |

| C-Br stretch | Absorption in the fingerprint region, typically < 700 cm⁻¹ | |

| ¹H NMR | Aromatic protons | A set of distinct signals in the aromatic region (δ 7.5-9.5 ppm) |

| ¹³C NMR | C≡N carbon | Signal around δ 115-120 ppm |

| Aromatic carbons | Multiple signals in the δ 120-155 ppm range | |

| C-Br carbon | Signal influenced by the heavy bromine atom |

| Mass Spec. | Molecular Ion Peak | Isotopic pattern characteristic of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 232/234 |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For this compound, the most characteristic signal would be a sharp, strong absorption band corresponding to the C≡N stretching vibration of the nitrile group. Other bands would confirm the presence of the aromatic quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum would show a unique pattern of signals for the five protons on the quinoline ring system, with their chemical shifts and coupling constants confirming their relative positions. The ¹³C NMR spectrum would show ten distinct signals, including the characteristic signal for the nitrile carbon and the carbon atom bonded to bromine.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can reveal information about its elemental composition. A key feature in the mass spectrum of this compound would be the molecular ion peak showing a distinctive isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, two peaks of nearly equal intensity would be observed at m/z values differing by two, confirming the presence of a single bromine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While ¹¹B and ¹⁹F NMR are not applicable due to the absence of boron and fluorine in this compound, ¹H and ¹³C NMR are indispensable for its structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrile group and the bromine atom, as well as the inherent aromaticity of the quinoline core. The expected signals would appear in the downfield region, typically between 7.5 and 9.5 ppm. The proton at the C2 position is expected to be the most downfield-shifted due to its proximity to the nitrogen atom and the nitrile group. The protons on the benzo-fused ring (C6, C7, and C8) will show characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) is expected to appear in the range of 115-120 ppm. The carbon atoms of the quinoline ring will resonate in the aromatic region (approximately 120-150 ppm). The carbon atom attached to the bromine (C5) will show a chemical shift influenced by the halogen's electronegativity and its heavy atom effect. The quaternary carbons, including those at the ring junction and C3, will also be identifiable.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Description |

| 9.0 - 9.2 | s, 1H (H-2) |

| 8.8 - 9.0 | s, 1H (H-4) |

| 8.1 - 8.3 | d, 1H (H-8) |

| 7.9 - 8.1 | d, 1H (H-6) |

| 7.6 - 7.8 | t, 1H (H-7) |

| Predicted chemical shifts are based on general principles of NMR spectroscopy and data for structurally related quinoline derivatives. Actual experimental values may vary. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent of these is the sharp, strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, which typically appears in the region of 2240-2220 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed as a group of weaker bands above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of medium to strong bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) * | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

| C-H In-plane Bending | 1300 - 1000 | Medium |

| C-H Out-of-plane Bending | 900 - 650 | Medium to Strong |

| C-Br Stretch | 600 - 500 | Medium to Strong |

| Expected vibrational frequencies are based on characteristic group frequencies and data from similar aromatic and heterocyclic compounds. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

| Ion | Calculated Exact Mass (m/z) |

| [C₁₀H₅⁷⁹BrN₂]⁺ | 231.9639 |

| [C₁₀H₅⁸¹BrN₂]⁺ | 233.9619 |

| [C₁₀H₆⁷⁹BrN₂]⁺ ([M+H]⁺) | 232.9717 |

| [C₁₀H₆⁸¹BrN₂]⁺ ([M+H]⁺) | 234.9697 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Geometry Optimization and Exploration of Conformational Landscapes

The first step in the computational analysis of 5-Bromoquinoline-3-carbonitrile involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. The optimization provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles.

For a relatively rigid molecule like this compound, the conformational landscape is expected to be simple. However, theoretical calculations can confirm the planarity of the quinoline (B57606) ring system and the orientation of the cyano and bromo substituents. While significant conformational isomers are unlikely, the exploration of the potential energy surface can reveal subtle structural variations.

Table 1: Exemplary Optimized Geometrical Parameters for a Substituted Quinoline System (Illustrative) Note: This table is illustrative and based on typical values for similar structures, as specific data for this compound is not available in the cited literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound are critical to understanding its reactivity and potential applications. DFT calculations provide access to the energies and spatial distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity and easier electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the electron-withdrawing cyano and bromo groups will influence the energy and distribution of the LUMO, likely lowering its energy and making the molecule susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties for a Substituted Quinoline Note: This table is for illustrative purposes, showing typical data obtained from DFT calculations on similar quinoline derivatives.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.15 |

| Global Hardness (η) | 2.35 |

| Electronegativity (χ) | 4.50 |

| Electrophilicity Index (ω) | 4.31 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are also invaluable for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy.

Furthermore, the calculation of vibrational frequencies (IR and Raman spectra) is a standard output of DFT calculations. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved, providing confidence in the optimized molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions, offering insights into the transformation of reactants into products.

Identification of Transition States and Reaction Pathways

A key application of computational chemistry is the elucidation of reaction mechanisms. For the synthesis of this compound, theoretical calculations can map out the entire reaction pathway, identifying key intermediates and, most importantly, the transition states that connect them. A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to proceed.

By locating the transition state structures and calculating their energies, the activation energy for each step of the reaction can be determined. This information is crucial for understanding the kinetics of the reaction and predicting the reaction rate. Methods such as synchronous transit-guided quasi-Newton (STQN) are used to locate these critical points on the potential energy surface.

Insights into Reactivity and Selectivity

Computational studies can provide profound insights into the factors that govern the reactivity and selectivity of chemical reactions. In the context of synthesizing this compound, different reaction pathways may be possible, leading to various isomers or byproducts.

By calculating the activation energies for competing pathways, computational chemistry can predict which products are kinetically favored. For example, in reactions involving electrophilic aromatic substitution on the quinoline ring, DFT calculations can help predict the regioselectivity by analyzing the charge distribution and the stability of the intermediate sigma complexes. This predictive capability is invaluable for optimizing reaction conditions to favor the formation of the desired product, this compound.

Advanced Theoretical Approaches

Advanced theoretical and computational methods provide profound insights into the behavior of molecules at the atomic level. For this compound, techniques such as relativistic quantum chemistry and molecular dynamics simulations are pivotal for a comprehensive understanding of its electronic structure and dynamic behavior, particularly due to the presence of a heavy element like bromine.

Relativistic Quantum Chemistry

The inclusion of relativistic effects in quantum chemical calculations becomes significant for elements with high atomic numbers, such as bromine (Z=35). ethz.chreddit.comresearchgate.net These effects arise from the high velocities of core electrons, which approach a fraction of the speed of light, leading to a relativistic increase in mass and the introduction of spin-orbit coupling. reddit.comresearchgate.net For this compound, these phenomena can influence several molecular properties:

Electronic Structure: Relativistic effects can cause the contraction of s and p orbitals and the expansion of d and f orbitals. This can alter the energies of molecular orbitals, affecting the molecule's reactivity, UV-visible absorption spectra, and ionization potential.

Bonding: The properties of the Carbon-Bromine bond, including its length, strength, and polarity, can be influenced by relativistic effects.

Spectroscopic Properties: Spin-orbit coupling, a key relativistic effect, is crucial for accurately predicting spectroscopic properties like nuclear magnetic resonance (NMR) chemical shifts, especially for atoms in the vicinity of the bromine atom.

While the application of relativistic quantum chemistry is essential for a precise theoretical description of bromine-containing compounds, specific studies employing these methods on this compound have not been reported in the available scientific literature. Theoretical investigations on similar halogenated aromatic systems often utilize density functional theory (DFT), and the inclusion of relativistic corrections would provide a more accurate model of the electronic behavior. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecular systems, providing insights into conformational changes, intermolecular interactions, and dynamics in solution or complex environments. nih.gov Although specific MD simulation studies focused solely on this compound are not extensively documented, the methodology has been successfully applied to other halogenated and brominated quinoline derivatives to explore their interactions with biological targets. nih.govnih.gov

A typical MD simulation protocol for a molecule like this compound would involve the following steps, as outlined in studies of similar compounds: nih.gov

Table 1: Representative Parameters for Molecular Dynamics Simulation Setup

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit representation of solvent molecules. | TIP3P or SPC/E water models for aqueous simulations. |

| System Neutralization | Addition of counter-ions to neutralize the system's charge. | Addition of Na+ or Cl- ions. |

| Equilibration | A series of steps to bring the system to the desired temperature and pressure. | NVT (constant volume) followed by NPT (constant pressure) ensembles. |

| Production Run | The main simulation phase where data is collected. | Nanoseconds to microseconds, depending on the process of interest. |

| Analysis | Post-simulation analysis of trajectories. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energy calculations. |

Through such simulations, one could investigate:

Solvation and Aggregation: How this compound interacts with solvent molecules and its tendency to aggregate in solution. Studies on other aromatic molecules have shown that aggregation is driven by weak intermolecular forces. nih.gov

Conformational Dynamics: Although the quinoline core is rigid, the simulations can explore the flexibility of the molecule and its preferred conformations.

Interaction with Biomolecules: By placing the molecule in a simulation box with a protein or DNA, MD simulations can elucidate the binding modes, interaction energies, and stability of the complex, which is crucial for understanding its potential biological activity. nih.gov

While the direct application of these advanced theoretical approaches to this compound is yet to be detailed in published research, the established use of these methods for analogous compounds underscores their importance for future investigations into the precise chemical and physical properties of this molecule.

Photophysical Properties and Optoelectronic Relevance

UV-Visible Absorption Spectroscopy and Electronic Transitions

The study of UV-Visible absorption provides critical insights into the electronic transitions occurring within a molecule. For quinoline (B57606) derivatives, absorption spectra typically reveal transitions in the range of 280 to 510 nm. researchgate.net These absorptions are generally attributed to π-π* and n-π* transitions. The π-π* transitions, which are typically strong, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. masterorganicchemistry.com The n-π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (for instance, from the nitrogen atom in the quinoline ring) to a π* antibonding orbital. masterorganicchemistry.com

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For instance, the introduction of substituents can significantly shift the absorption maxima (λmax). Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have shown good agreement with experimental absorption data for various quinoline derivatives. rsc.orgmdpi.com For example, the calculated λmax values for some quinoline-carbazole derivatives in DMSO were found to be very close to the experimental values. rsc.org The presence of a carbonyl group can lead to characteristic weak absorptions in the 270-300 nm region, corresponding to n-π* transitions. masterorganicchemistry.com

Emission Spectroscopy and Determination of Fluorescence Quantum Yields

Upon absorption of light, excited molecules can relax to the ground state through various pathways, including the emission of light, a process known as fluorescence. Emission spectroscopy is a powerful tool to study the emissive properties of molecules. Quinoline derivatives are known to exhibit fluorescence, and their emission characteristics can be tuned by modifying their chemical structure. nih.gov

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be influenced by factors such as the molecular structure, solvent polarity, and the presence of quenching agents. For some quinoline derivatives, fluorescence quantum yields have been determined experimentally. mdpi.com For instance, certain N-(quinolin-3-ylmethylene)anilines have been studied for their photoluminescence and their quantum yields calculated from experimental data. mdpi.com

Investigation of Triplet Excited State Dynamics and Lifetimes

In addition to the singlet excited state, which gives rise to fluorescence, molecules can also populate a triplet excited state through a process called intersystem crossing. The triplet state is characterized by having two unpaired electrons with parallel spins. The decay from the triplet state to the ground state is spin-forbidden, resulting in a much longer lifetime compared to the singlet state. This emission is known as phosphorescence. acs.org

The dynamics of the triplet excited state are crucial for understanding various photophysical and photochemical processes. In the context of quinoline derivatives, the investigation of triplet state dynamics can provide insights into their potential applications in areas such as photodynamic therapy and organic light-emitting diodes that utilize phosphorescence. Studies on related nitrogen-containing heterocyclic compounds have explored the dynamics of excited state intramolecular proton transfer (ESIPT), which can be influenced by the presence of nitro groups, affecting the relaxation pathways from the excited state. rsc.org The generation of singlet oxygen via energy transfer from the triplet state of a photosensitizer is another important process with applications in photochemistry. acs.org

Non-Linear Optical (NLO) Properties and Potential for Optoelectronic Applications

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials have significant potential in a wide range of applications, including telecommunications, optical computing, and data storage. rsc.org Quinoline derivatives have emerged as a promising class of organic NLO materials due to their inherent charge-transfer characteristics. researchgate.net The electron-withdrawing nature of the quinoline ring, coupled with suitable electron-donating groups, can create a D-π-A (donor-π-acceptor) structure, which is a common design motif for NLO chromophores. researchgate.net

The NLO response of a molecule is quantified by its hyperpolarizability (β). Theoretical calculations using DFT have been employed to predict the NLO properties of various quinoline derivatives. For instance, a study on quinoline-carbazole derivatives revealed large first hyperpolarizability (βtot) values, indicating significant NLO responses. rsc.org Another study on a quinoline derivative, 4-(quinolin-2-ylmethylene)aminophenol, also showed a good nonlinear optical response based on theoretical calculations of the Hyper-Rayleigh scattering (HRS) first hyperpolarizability. nottingham.ac.uk These findings highlight the potential of quinoline-based compounds in the development of advanced optoelectronic devices. researchgate.netmdpi.com

Design Principles for Quinoline-Based Organic Semiconductors and Fluorophores

The design of new organic materials with tailored properties is a key focus in materials science. For quinoline-based organic semiconductors and fluorophores, several design principles have been established to optimize their performance in various applications. nih.govresearchgate.net

A crucial aspect is the ability to tune the electronic properties through structural modifications. This can be achieved by introducing different substituents at various positions on the quinoline ring. nih.govnih.gov For applications in dye-sensitized solar cells (DSSCs), for example, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the quinoline-based dye need to be appropriately aligned with the energy levels of the semiconductor (e.g., TiO2) and the electrolyte. researchgate.net

The development of modular synthetic approaches allows for the combinatorial creation of diverse quinoline-based fluorophores. nih.gov A strategy involving a three-domain scaffold for polarization, tuning of photophysical properties, and structural diversity has been successfully demonstrated. nih.gov Furthermore, the design of D-A-D-π-A configured compounds has been explored to enhance NLO properties by extending the π-conjugated system and modulating the intramolecular charge transfer characteristics. mdpi.com These rational design strategies are instrumental in advancing the development of quinoline-based materials for a wide array of applications, from live-cell imaging to optoelectronics. nih.govmdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

5-Bromoquinoline-3-carbonitrile as a Versatile Synthetic Intermediate

In the realm of organic synthesis, this compound serves as a key intermediate for the elaboration of more complex molecular structures. researchgate.net The presence of both a halogen and a cyano group provides two distinct points for chemical modification, enabling a wide range of synthetic transformations.

The structure of this compound is primed for the synthesis of fused heterocyclic systems. The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to introduce new carbon-carbon bonds. researchgate.netwikipedia.org This allows for the fusion of additional rings onto the quinoline (B57606) core, leading to the formation of polycyclic aromatic and heteroaromatic systems. For instance, intramolecular cyclization reactions following an initial intermolecular coupling can lead to the formation of complex, multi-ring structures. nih.gov The nitrile group can also be a versatile handle for constructing fused rings, for example, through reactions with binucleophiles to form new heterocyclic rings. The synthesis of fused heterocyclic polymers often relies on monomers with reactive groups that can undergo annulation reactions to build the extended polymeric structure. rsc.org

The following table illustrates potential palladium-catalyzed cross-coupling reactions for extending the heterocyclic architecture of this compound:

| Reaction Type | Coupling Partner | Catalyst System | Potential Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | Aryl-substituted quinoline |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted quinoline |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Amino-substituted quinoline |

| Stille Coupling | Organostannane | Pd catalyst | Aryl/Alkenyl-substituted quinoline |

This table presents potential reaction pathways based on established organometallic chemistry.

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, and the ability to introduce a variety of functional groups is crucial for tuning its properties. Current time information in Bangalore, IN.rsc.org this compound is an excellent starting material for creating a library of highly functionalized quinoline derivatives. The bromine atom at the 5-position can be readily replaced by a wide array of substituents using modern cross-coupling methodologies. wikipedia.org For example, Suzuki-Miyaura coupling can introduce aryl or heteroaryl groups, libretexts.org while Sonogashira coupling can install alkynyl moieties, which can be further elaborated. wikipedia.orgnih.gov

The nitrile group at the 3-position is also a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. These transformations introduce new functionalities that can dramatically alter the biological activity or material properties of the resulting quinoline derivative. The synthesis of various quinoline-3-carbonitrile derivatives has been explored for their potential as antibacterial agents, highlighting the importance of this class of compounds. nih.govresearchgate.net

The following table summarizes some key transformations of the nitrile group:

| Reagent(s) | Resulting Functional Group | Potential Application |

| H₂O, H⁺ or OH⁻ | Carboxylic Acid | Further derivatization, coordination chemistry |

| H₂, Catalyst (e.g., Pd/C) | Primary Amine | Introduction of basicity, further functionalization |

| NaN₃, NH₄Cl | Tetrazole | Bioisosteric replacement for carboxylic acid |

| Grignard Reagent (RMgX) | Ketone | Introduction of a carbonyl group |

This table illustrates common chemical transformations of the nitrile functional group.

Integration into Novel Material Systems

The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for advanced materials. nih.govresearchgate.netbldpharm.combldpharm.com this compound, with its reactive handles, is a candidate for incorporation into various material systems, including polymers and supramolecular assemblies.

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. The bromo and cyano groups can be utilized in polymerization reactions to create polymers with quinoline units in the main chain or as pendant groups. For instance, the bromine atom can participate in polycondensation reactions via cross-coupling, while the nitrile group could be involved in cyclotrimerization reactions to form triazine-based networks. The incorporation of the rigid and electron-deficient quinoline moiety can impart desirable thermal stability and electronic properties to the resulting polymers. nih.gov

In the field of organic electronic materials, quinoline derivatives are known to be useful as electron-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs). nih.gov The electron-withdrawing nature of the nitrile group in this compound can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport. The bromo group provides a site for further functionalization to tune the electronic properties and solid-state packing of the material, which are crucial for device performance. Chemical suppliers categorize this compound under "OLED Materials" and "Polymer Science," indicating its relevance in these research areas. nih.govbldpharm.com

Supramolecular chemistry involves the study of non-covalent interactions to form organized structures. The quinoline ring system can participate in π-π stacking interactions, and the nitrogen atom can act as a hydrogen bond acceptor. The nitrile group can also participate in hydrogen bonding and dipole-dipole interactions. These non-covalent interactions can be harnessed to direct the self-assembly of this compound derivatives into well-defined supramolecular architectures such as liquid crystals, gels, or molecular frameworks. The bromo substituent can be used to introduce other functionalities that further control the self-assembly process. While specific studies on the supramolecular behavior of this compound are not widely reported, the principles of supramolecular chemistry suggest its potential in this area.

Reaction Kinetics and Mechanistic Pathways of 5 Bromoquinoline 3 Carbonitrile Transformations

Kinetic Studies of Derivatization Reactions

While comprehensive kinetic data such as rate constants and activation energies for the derivatization of 5-bromoquinoline-3-carbonitrile are not extensively documented in publicly available literature, kinetic principles are applied in the optimization of its synthesis. The formation of this compound via visible-light-mediated iminyl radical cyclization has been studied to maximize yield and selectivity.

In one such study, the synthesis was performed from a 2-(azidomethyl)-3-aryl-prop-2-enenitrile precursor using N-bromosuccinimide (NBS) as a bromine source. acs.org The progress of the reaction was monitored using High-Performance Liquid Chromatography (HPLC) to determine conversion and selectivity, which are key indicators of reaction kinetics. acs.org The optimization of reaction parameters, such as the choice of radical initiator and catalyst, is a practical application of kinetic studies. For instance, control experiments confirmed that the reaction did not proceed in the absence of light or the HBr catalyst, underscoring their critical roles in initiating the reaction sequence by generating the necessary bromine radicals. acs.org The replacement of NBS with other bromine sources like 1,3-dibromo-5,5-dimethylhydantoin (B127087) led to significant side product formation, highlighting the sensitivity of the reaction pathway to the nature of the reagents. acs.org

The table below summarizes the optimized batch reaction conditions for the synthesis, which were established through systematic screening, a process inherently guided by reaction kinetics.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2-(azidomethyl)-3-(2-bromophenyl)prop-2-enenitrile | acs.org |

| Reagent | N-bromosuccinimide (NBS) (1.05 equiv) | acs.org |

| Catalyst | 33% HBr in Acetic Acid (5 mol %) | acs.org |

| Irradiation Source | 500 W halogen spot lamp | acs.org |

| Temperature | Room Temperature | acs.org |

| Reaction Time | 30 minutes | acs.org |

| Yield | 64% (gram scale) | acs.org |

Green Chemistry Principles in the Synthesis and Transformation of 5 Bromoquinoline 3 Carbonitrile

Development and Optimization of Continuous Flow Chemistry Approaches

The synthesis of quinoline-3-carbonitriles, important building blocks for pharmacologically active molecules, has seen a growing demand for scalable and efficient production methods. acs.org Traditional batch methods for synthesizing these compounds often face challenges in scalability, safety, and process control. Continuous flow chemistry offers a promising alternative, providing enhanced safety, better heat and mass transfer, and the potential for rapid reaction optimization. acs.org

A recently developed continuous flow strategy for the photochemical synthesis of 3-substituted quinolines from 2-(azidomethyl)-3-aryl-prop-2-enenitriles showcases a significant advancement in this area. acs.org While the study provides a general framework, its principles can be directly applied to the synthesis of 5-Bromoquinoline-3-carbonitrile. The process involves an iminyl radical cyclization initiated by visible light irradiation in the presence of a bromine source like N-bromosuccinimide (NBS). acs.org

The optimization of such a continuous flow process for producing this compound would involve a systematic variation of key parameters to maximize yield and throughput while minimizing energy consumption and waste generation. A typical setup would involve pumping a solution of the starting material, 2-(azidomethyl)-3-(5-bromophenyl)prop-2-enenitrile, and the radical initiator through a temperature-controlled reactor equipped with a light source. acs.org

Table 1: Proposed Parameters for Continuous Flow Synthesis of this compound

| Parameter | Proposed Range/Value | Rationale |

| Flow Rate | 0.1 - 1.0 mL/min | To control residence time and optimize conversion. |

| Temperature | 25 - 60 °C | To balance reaction rate and potential side reactions. |

| Light Source | High-power LED (e.g., 365 nm) | For efficient and controlled photochemical activation. ibchem.com |

| Reactant Conc. | 0.05 - 0.2 M | To optimize throughput and prevent precipitation. |

| NBS Equivalents | 1.05 - 1.5 | To ensure efficient radical initiation while minimizing excess reagent. acs.org |

| Catalyst | HBr in Acetic Acid (catalytic) | To facilitate the radical cyclization process. acs.org |

| Solvent | Acetonitrile (B52724) or Dichloromethane | Chosen for solubility of reactants and transparency to the irradiation wavelength. |

This table presents a hypothetical optimization study based on reported methodologies for similar quinoline (B57606) syntheses in continuous flow. acs.orgibchem.com

The development of a continuous flow method for the synthesis of this compound would offer significant advantages over traditional batch processing, including improved safety by minimizing the accumulation of hazardous intermediates and enhanced process control leading to higher consistency and yield.

Atom Economy and Solvent Efficiency Considerations in Synthetic Protocols

A critical evaluation of the green credentials of a synthetic route involves assessing its atom economy and solvent efficiency. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com

A reported batch synthesis of this compound involves the reaction of 2-(azidomethyl)-3-(5-bromophenyl)prop-2-enenitrile with N-bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid in acetic acid. acs.org To analyze the atom economy of this transformation, we consider the main reactants and products.

Reaction Scheme for Atom Economy Calculation:

C₁₀H₆BrN₃ + C₄H₄BrNO₂ → C₁₀H₅BrN₂ + C₄H₅NO₂ + N₂ + HBr

(Starting Material + NBS → this compound + Succinimide + Nitrogen + HBr)

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-(azidomethyl)-3-(5-bromophenyl)prop-2-enenitrile | C₁₀H₆BrN₃ | 264.08 | Reactant |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Reactant |

| Total Reactant Mass | 442.06 | ||

| This compound | C₁₀H₅BrN₂ | 233.06 | Desired Product |

| Succinimide | C₄H₅NO₂ | 99.09 | By-product |

| Nitrogen | N₂ | 28.01 | By-product |

| Hydrogen Bromide | HBr | 80.91 | By-product |

Calculation of Atom Economy:

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Percent Atom Economy = (233.06 / 442.06) x 100 ≈ 52.7%

An atom economy of 52.7% indicates that a significant portion of the reactant atoms are not incorporated into the final product, instead forming by-products such as succinimide, nitrogen gas, and hydrogen bromide. While the nitrogen gas is innocuous, the other by-products represent waste that needs to be managed.

Solvent Efficiency:

The choice of solvent is another crucial factor in the environmental impact of a chemical process. The reported synthesis utilizes solvents such as acetonitrile or dichloromethane. acs.org While effective for the reaction, these solvents have environmental and health concerns. Dichloromethane is a suspected carcinogen, and acetonitrile is flammable and toxic.

Improving the solvent efficiency would involve exploring greener alternatives. Potential strategies include:

Solvent Replacement: Investigating the use of more benign solvents such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME), which have better environmental profiles.

Solvent Reduction: Optimizing the reaction concentration in a continuous flow setup can often lead to a reduction in the total volume of solvent required per unit of product.

By focusing on both improving the atom economy through innovative reaction design and enhancing solvent efficiency by selecting and using solvents responsibly, the synthesis of this compound can be aligned more closely with the principles of green chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromoquinoline-3-carbonitrile?

- Methodological Answer : Synthesis typically involves functionalization of the quinoline scaffold. For brominated quinolines, direct bromination at the 5-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. The carbonitrile group at the 3-position is introduced via nucleophilic substitution or palladium-catalyzed cyanation. For example, cross-coupling reactions using cyano sources (e.g., Zn(CN)₂) with brominated precursors are effective .

Q. How can this compound be purified to >95% purity?

- Methodological Answer : Purification often combines column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization from ethanol or acetonitrile. High-performance liquid chromatography (HPLC) with a C18 column is recommended for analytical validation, especially when isolating isomers or removing trace impurities .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments.

- FT-IR : For identifying the C≡N stretch (~2200 cm⁻¹).

- Mass Spectrometry (EI/ESI) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving ambiguities in regiochemistry, as demonstrated in structurally similar brominated quinoline derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and evaluate electron density at the bromine and cyano sites. Fukui indices help identify nucleophilic/electrophilic regions, guiding catalyst selection (e.g., Pd vs. Cu systems). AI-driven synthesis planning tools, trained on reaction databases, also propose feasible pathways for Suzuki or Ullmann couplings .

Q. How to resolve contradictions in catalytic conditions for synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies in reported catalytic systems (e.g., PdCl₂ vs. CuI) may arise from solvent polarity or ligand effects. Systematic optimization is critical:

Screen catalysts (0.5–5 mol%) in polar aprotic solvents (DMF, DMSO).

Vary temperature (80–120°C) and reaction time (12–48 hrs).

Use Design of Experiments (DoE) to identify interaction effects. Cross-validate results with kinetic studies and in situ monitoring (e.g., NMR) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Engineering Controls : Use a chemical fume hood to minimize inhalation of volatile byproducts.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers at 2–8°C to prevent degradation.

- Waste Disposal : Neutralize with dilute NaOH before incineration. Refer to GHS hazard codes (e.g., H315-H319 for skin/eye irritation) for compliance .

Data Analysis and Contradictions

Q. How to address discrepancies in reported stability of this compound under acidic conditions?

- Methodological Answer : Conflicting stability data may stem from varying pH levels or counterion effects. Conduct accelerated stability studies:

Prepare buffered solutions (pH 1–7).

Monitor decomposition via HPLC at 25°C and 40°C.

Compare degradation kinetics (zero/first-order models).

Applications in Research

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile intermediate for:

- Antimicrobial Agents : Functionalization at the 5-bromo position with heterocycles (e.g., piperazine) enhances bioactivity.

- Kinase Inhibitors : The cyano group participates in hydrogen bonding with ATP-binding pockets.

- Photodynamic Therapy : Bromine’s heavy atom effect improves singlet oxygen quantum yield. Validate via in vitro assays (e.g., MIC for antimicrobial activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.